molecular formula C11H17NO B13151724 5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile

5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13151724
M. Wt: 179.26 g/mol
InChI Key: HJLBXIAXAINIFZ-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C₁₀H₁₅NO₂. This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring fused to an octane ring with a nitrile group attached. The presence of the propan-2-yl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, often used in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions or metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used, such as in a biological assay or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile
  • Spiro[2.5]octane-1-carbonitrile

Uniqueness

5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its specific spirocyclic structure and the presence of the oxaspiro ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

5-propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C11H17NO/c1-8(2)9-4-3-5-11(6-9)10(7-12)13-11/h8-10H,3-6H2,1-2H3

InChI Key

HJLBXIAXAINIFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC2(C1)C(O2)C#N

Origin of Product

United States

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